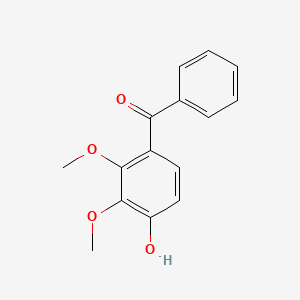
(4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O4 It is a derivative of methanone, characterized by the presence of hydroxy and methoxy groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone typically involves the reaction of 4-hydroxy-2,3-dimethoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include:
- Solvent: Anhydrous ether or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reagents: Phenylmagnesium bromide, oxidizing agents such as chromium trioxide or pyridinium chlorochromate
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
- Large-scale Grignard reactions
- Continuous flow reactors to ensure consistent quality and yield
- Use of environmentally friendly oxidizing agents to minimize waste and reduce environmental impact
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its photochemical properties and potential use in photochromic materials.
Biology:
- Investigated for its potential antioxidant properties due to the presence of hydroxy and methoxy groups.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of dyes and pigments.
- Potential applications in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can donate electrons to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
- (4-Hydroxyphenyl)(phenyl)methanone
- (4-Methoxyphenyl)(phenyl)methanone
- (2,3-Dimethoxyphenyl)(phenyl)methanone
Comparison:
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the additional methoxy groups, which may affect its reactivity and biological activity.
(4-Methoxyphenyl)(phenyl)methanone: Lacks the hydroxy group, potentially reducing its antioxidant properties.
(2,3-Dimethoxyphenyl)(phenyl)methanone: Lacks the hydroxy group, which may influence its chemical reactivity and biological effects.
The unique combination of hydroxy and methoxy groups in (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone contributes to its distinct chemical and biological properties, making it a compound of significant interest in various fields of research.
特性
CAS番号 |
872881-75-9 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
(4-hydroxy-2,3-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O4/c1-18-14-11(8-9-12(16)15(14)19-2)13(17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChIキー |
MCDWVKGOMYTRRH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1OC)O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)
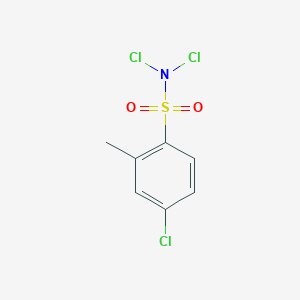
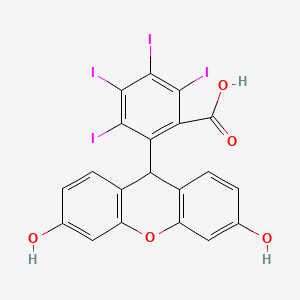
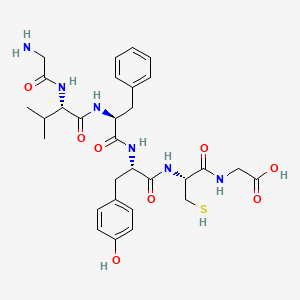
![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
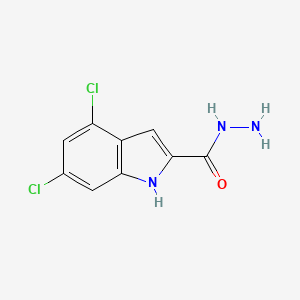
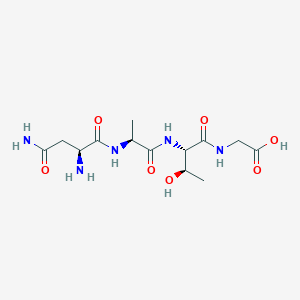
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
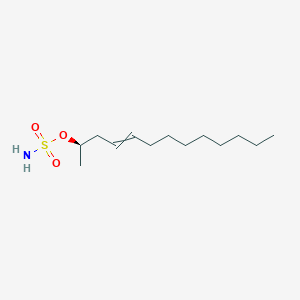
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
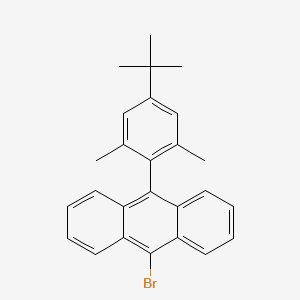
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
